3-Amino-3-(4-chlorophenyl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid has been described, emphasizing its role as a weak specific antagonist of GABA at the GABAB receptor. Various synthesis methods, including microwave-assisted synthesis, have been explored to improve the efficiency and yield of this compound. For instance, a described synthesis route involves the preparation of the compound as a lower homologue of baclofen, highlighting its pharmacological relevance (Abbenante, Hughes, & Prager, 1997).
Molecular Structure Analysis
The molecular structure of 3-amino-3-(4-chlorophenyl)propanoic acid has been extensively analyzed using techniques like Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy. These studies provide detailed information on the compound's geometrical structure, vibrational spectra, and electronic properties, contributing to a deeper understanding of its molecular behavior and stability (Muthu & Paulraj, 2012).
Chemical Reactions and Properties
3-Amino-3-(4-chlorophenyl)propanoic acid participates in various chemical reactions, showcasing its versatility in organic synthesis. Its ability to form hydrogen-bonded dimers in the solid state, as well as its involvement in reactions leading to the formation of different esters and derivatives, illustrates its chemical reactivity and potential for further chemical modifications (Kumarasinghe, Hruby, & Nichol, 2009).
Scientific Research Applications
Synthesis and Receptor Antagonism
3-Amino-3-(4-chlorophenyl)propanoic acid has been synthesized as a specific antagonist of GABA at the GABAB receptor. It demonstrates weaker antagonist properties compared to its sulfonic and phosphonic acid counterparts (Abbenante, Hughes, & Prager, 1997).
Fluorescence Derivatisation
This compound has been coupled to the amino group of various amino acids to evaluate its use as a fluorescent derivatizing reagent. The amino acid derivatives show strong fluorescence, making them suitable for biological assays (Frade, Barros, Moura, & Gonçalves, 2007).
Spectroscopic and Structural Analysis
Detailed spectroscopic and structural studies of 4-amino-3(4-chlorophenyl) butanoic acid, a closely related compound, have been conducted. These studies include molecular electronic energy, vibrational spectra, and first-order hyperpolarizability analysis, contributing to understanding its physical and chemical properties (Muthu & Paulraj, 2012).
Chiral Separation and Enantioselective Studies
The influence of chlorine substituents in the chiral separation of various chlorophenylpropanoic acids, including 3-amino-3-(4-chlorophenyl)propanoic acid, has been investigated. These studies provide insights into the molecular interactions and separation mechanisms of these compounds (Jin et al., 2019).
Applications in Asymmetric Catalysis
Research has also focused on using chloro-containing chiral β-amino alcohols derived from related amino acids for the enantioselective reduction of prochiral ketones. This highlights the compound's relevance in catalytic processes (Shen, Lu, Zhang, & Zhang, 1997).
properties
IUPAC Name |
3-amino-3-(4-chlorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGDBHAMTMMNTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322303 | |
Record name | 3-Amino-3-(4-chlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-chlorophenyl)propanoic acid | |
CAS RN |
19947-39-8 | |
Record name | 19947-39-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-3-(4-chlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-3-(4-chlorophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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